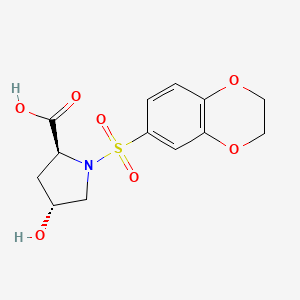

(2S,4R)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Description

The compound "(2S,4R)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid" is a chiral pyrrolidine derivative featuring a benzodioxine sulfonyl substituent, a hydroxyl group at the 4-position, and a carboxylic acid moiety at the 2-position of the pyrrolidine ring. The benzodioxine sulfonyl group introduces sulfonamide-like characteristics, which may confer enzyme inhibitory properties or enhance binding affinity to hydrophobic pockets in proteins .

Properties

Molecular Formula |

C13H15NO7S |

|---|---|

Molecular Weight |

329.33 g/mol |

IUPAC Name |

(2S,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO7S/c15-8-5-10(13(16)17)14(7-8)22(18,19)9-1-2-11-12(6-9)21-4-3-20-11/h1-2,6,8,10,15H,3-5,7H2,(H,16,17)/t8-,10+/m1/s1 |

InChI Key |

UKHIESSXNFEMIX-SCZZXKLOSA-N |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3C[C@@H](C[C@H]3C(=O)O)O |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(CC3C(=O)O)O |

Origin of Product |

United States |

Biological Activity

The compound (2S,4R)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C₁₃H₁₅N₁O₇S

- Molecular Weight : 329.33 g/mol

- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- Appearance : Powder

- Storage Temperature : Room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl group and hydroxypyrrolidine structure suggest potential roles in enzyme inhibition and receptor modulation.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant activity against specific biological pathways:

- Inhibition of PD-L1 : Research has shown that compounds similar to this structure can inhibit the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors. This inhibition can enhance T-cell responses against cancer cells .

- Anti-inflammatory Properties : Compounds containing the benzodioxine moiety have been reported to possess anti-inflammatory effects. These effects are likely due to the modulation of inflammatory cytokines and pathways .

- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound can induce cell death in certain cancer cell lines, although further studies are required to elucidate the exact mechanisms involved.

Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound demonstrated its potential as a lead molecule for developing new anti-cancer agents. The synthesized compounds were evaluated for their ability to disrupt PD-L1 interactions and showed promising results comparable to established inhibitors .

Comparative Biological Activity

In a comparative study involving various analogs, the compound was assessed for its binding affinity to PD-L1 using nuclear magnetic resonance (NMR) spectroscopy. The results indicated that modifications to the benzodioxine structure could enhance binding efficacy significantly .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound belongs to a class of pyrrolidine-carboxylic acid derivatives, which are structurally distinct from other heterocyclic analogs. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison

Key Observations:

- Pyrrolidine vs.

- Sulfonamide vs. Amide/Carboxylic Acid : The benzodioxine sulfonyl group introduces a bulky, electron-withdrawing substituent absent in simpler carboxylic acid derivatives (e.g., pyrimidine analog in ). This may improve membrane permeability or alter ionization states .

- Stereochemical Complexity: The (2S,4R) configuration distinguishes it from epimeric mixtures noted in , where chromatographic separation challenges arise due to co-elution of isomers .

Pharmacological and Physicochemical Properties

- Enzyme Inhibition: Sulfonamide-containing compounds (e.g., benzodioxine sulfonyl) are known to inhibit carbonic anhydrases or proteases. The hydroxyl group may participate in hydrogen bonding with catalytic residues .

- Solubility : The carboxylic acid group enhances water solubility compared to carboxamide derivatives (e.g., ’s carboxamide analogs), though the benzodioxine sulfonyl moiety may counterbalance this by increasing hydrophobicity .

- Metabolic Stability : The absence of labile groups (e.g., thiazole in ) suggests resistance to oxidative degradation, a common issue with thiazolidines .

Preparation Methods

Starting Materials

- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (Hydroxyproline) or its protected derivatives such as Boc-(tert-butoxycarbonyl)-protected hydroxyproline to maintain stereochemical integrity during reactions.

- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride or a suitable sulfonylating agent derived from 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid.

General Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of hydroxyproline (optional) | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Protects amine group to avoid side reactions |

| 2 | Preparation of sulfonyl chloride derivative | Chlorosulfonic acid or SO2Cl2 treatment of 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid | Generates reactive sulfonyl chloride intermediate |

| 3 | Sulfonylation of pyrrolidine nitrogen | Reaction of protected hydroxyproline with sulfonyl chloride in presence of base (e.g., pyridine) | Forms sulfonamide linkage at N-1 position |

| 4 | Deprotection (if applicable) | Acidic conditions (e.g., TFA in dichloromethane) | Restores free amine and hydroxyl groups |

| 5 | Purification | Chromatography or recrystallization | Yields pure target compound |

Detailed Reaction Conditions

Sulfonylation Reaction:

The sulfonyl chloride derivative of 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid is reacted with the amine group of hydroxyproline under anhydrous conditions, typically in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like pyridine or triethylamine to scavenge HCl formed during the reaction. Temperature is controlled between 0°C to room temperature to avoid side reactions and racemization.Stereochemical Integrity:

The use of protected hydroxyproline derivatives (e.g., Boc-protection) ensures the stereochemistry at the 2S,4R positions is retained throughout the synthesis. Mild reaction conditions prevent epimerization.Purification:

The crude product is purified by column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures or by recrystallization from suitable solvents.

Research Findings and Literature Perspectives

Patents filed (e.g., US9701664B2 and WO2015049535A1) describe similar sulfonylation strategies for benzodioxine derivatives targeting biological activity, emphasizing the importance of selective sulfonylation and maintaining stereochemistry.

American Elements provides chemical data and confirms the molecular formula and physical properties of the compound, supporting the synthetic approach involving sulfonyl chloride intermediates reacting with hydroxyproline derivatives.

The use of Boc-protected hydroxyproline is a standard approach in complex amino acid derivative synthesis to protect amine groups and facilitate selective functionalization.

Preparation of the sulfonyl chloride intermediate from 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid involves chlorosulfonation, a well-established method for introducing sulfonyl chloride functionality, which is then used for amide/sulfonamide bond formation.

Summary Table of Preparation Steps

| Step Number | Reactant(s) | Reagent(s) | Conditions | Product/Intermediate | Purpose |

|---|---|---|---|---|---|

| 1 | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | Boc2O, base | RT, DCM | Boc-protected hydroxyproline | Protect amine group |

| 2 | 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid | SO2Cl2 or chlorosulfonic acid | 0°C to RT | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | Generate sulfonyl chloride |

| 3 | Boc-protected hydroxyproline + sulfonyl chloride | Pyridine or triethylamine | 0°C to RT, anhydrous solvent | Sulfonylated intermediate | Form sulfonamide bond |

| 4 | Sulfonylated intermediate | TFA or HCl | RT | Target compound | Deprotect amine and hydroxyl groups |

| 5 | Crude product | Chromatography or recrystallization | RT | Pure (2S,4R)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Purification |

Q & A

Q. How can the stereochemical configuration of (2S,4R)-configured pyrrolidine derivatives be validated experimentally?

Methodological Answer: The stereochemistry of pyrrolidine-based compounds is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or chiral chromatography. For (2S,4R) configurations, NOESY (Nuclear Overhauser Effect Spectroscopy) can identify spatial proximity of protons to confirm relative stereochemistry. Absolute configuration may require X-ray diffraction of a single crystal or comparison with enantiomerically pure reference standards. For example, Boc-protected analogs (e.g., (2R,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid) have been structurally validated using these techniques .

Q. What are the recommended handling protocols for sulfonamide-containing compounds like this derivative?

Methodological Answer: Sulfonamide groups can generate hazardous decomposition products (e.g., sulfur oxides) under high heat. Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis or handling to avoid inhalation of fine particulates .

- Storage: Store in airtight containers at 2–8°C, protected from moisture and light, as hydroxyl groups (e.g., 4-hydroxypyrrolidine) may degrade under prolonged storage .

Q. How can purity and impurity profiles be assessed for this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 210–254 nm) is standard for purity analysis. For sulfonated derivatives, ion-pair chromatography (e.g., using tetrabutylammonium salts) improves resolution. Impurities such as diastereomers (e.g., (2S,4S) or (2R,4R) epimers) may co-elute under standard conditions; gradient elution with acetonitrile/water (0.1% TFA) can enhance separation .

Advanced Research Questions

Q. What strategies optimize the synthesis of (2S,4R)-configured pyrrolidine cores with sulfonyl and hydroxyl substituents?

Methodological Answer: A multi-step approach is recommended:

Core Synthesis: Start with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, synthesized via asymmetric catalysis (e.g., Jacobsen epoxidation) or enzymatic resolution .

Sulfonylation: React with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under inert conditions (N₂ atmosphere) in anhydrous dichloromethane.

Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.4 in 3:7 EtOAc/hexane) .

Q. How do steric and electronic effects influence the reactivity of the sulfonyl group in this compound?

Methodological Answer: The electron-withdrawing sulfonyl group activates the pyrrolidine ring for nucleophilic substitution but may sterically hinder reactions at the 2-position. Computational modeling (DFT or molecular dynamics) can predict reaction sites. Experimentally, compare reaction rates with analogs lacking the benzodioxine ring (e.g., using toluene sulfonyl derivatives) to isolate electronic vs. steric contributions .

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

Methodological Answer: Conflicting stability data (e.g., hydrolysis at pH <3 vs. pH >10) require cross-validation:

- For Acidic Conditions: Use LC-MS to detect sulfonic acid byproducts.

- For Basic Conditions: Monitor hydroxyl group oxidation via FT-IR (loss of -OH stretch at ~3300 cm⁻¹).

- Accelerated Stability Testing: Conduct stress tests (40°C/75% RH for 6 months) and compare degradation pathways using Arrhenius modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.